molecular formula C13H11Cl2N3O B2484986 N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 338753-71-2

N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide

Cat. No.: B2484986
CAS No.: 338753-71-2
M. Wt: 296.15
InChI Key: NHODROUMNDBPDW-UHFFFAOYSA-N
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Description

N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an ether linkage to a 2,6-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2-pyridinecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-dichlorobenzyl)oxy]ethanol
  • 2-[(2,6-dichlorobenzyl)oxy]ethane
  • 1-[(2,6-dichlorobenzyl)oxy]-1H-indole-2-carboxylic acid

Uniqueness

N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide stands out due to its unique combination of a pyridine ring and a 2,6-dichlorobenzyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N'-[(2,6-dichlorophenyl)methoxy]pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-10-4-3-5-11(15)9(10)8-19-18-13(16)12-6-1-2-7-17-12/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHODROUMNDBPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOCC2=C(C=CC=C2Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OCC2=C(C=CC=C2Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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